Benzomalvin C

描述

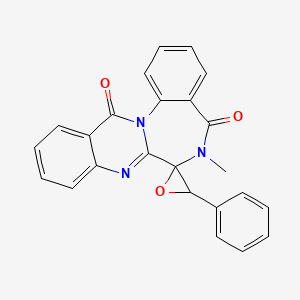

NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)- has been reported in Penicillium with data available.

substance P and neurokinin NK1 receptor antagonist isolated from Penicillium; structure in first source

属性

CAS 编号 |

157047-98-8 |

|---|---|

分子式 |

C24H17N3O3 |

分子量 |

395.4 g/mol |

IUPAC 名称 |

(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1 |

InChI 键 |

TWDKBDSVUUKABK-GBXCKJPGSA-N |

手性 SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |

规范 SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

外观 |

A solid |

Pictograms |

Acute Toxic; Environmental Hazard |

同义词 |

benzomalvin C |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Benzomalvin C?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a fungal-derived specialized metabolite belonging to the benzodiazepine class of compounds.[1] Isolated from the fungus Penicillium sp., it has garnered interest within the scientific community for its potential biological activities, notably as a weak antagonist of the neurokinin-1 (NK1) receptor and an inhibitor of indoleamine 2,3-dioxygenase (IDO). This technical guide provides a comprehensive overview of the chemical structure, discovery, isolation, and biological activities of this compound, complete with detailed experimental protocols and data presented for scientific and research applications.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure featuring a spiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine] core. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇N₃O₃ | [2] |

| Molecular Weight | 395.4 g/mol | [2] |

| IUPAC Name | (2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine]-5',13'-dione | [2] |

| SMILES String | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15--INVALID-LINK--C6=CC=CC=C6 | [2] |

| CAS Number | 157047-98-8 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |

Discovery and Isolation

This compound was first reported in 1994 by Sun et al. as part of a screening program for neurokinin receptor antagonists from microbial sources.[1] It was isolated from the culture broth of a Penicillium species.

Experimental Protocol: Isolation of this compound

The following protocol is based on the methods described by Sun et al., 1994.

3.1.1. Fermentation

-

A culture of Penicillium sp. is maintained on a suitable agar medium.

-

A seed culture is prepared by inoculating a liquid medium with the fungal spores or mycelia and incubating for a specified period.

-

Production-scale fermentation is carried out in a larger volume of a suitable production medium, inoculated with the seed culture. The fermentation is typically conducted for several days under controlled temperature and agitation to allow for the production of secondary metabolites.

3.1.2. Extraction

-

The fermentation broth is harvested and separated into mycelia and supernatant by centrifugation or filtration.

-

The mycelial cake is extracted with an organic solvent such as ethyl acetate to recover the intracellular metabolites.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.3. Purification

-

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Initial fractionation can be performed using techniques like column chromatography on silica gel.

-

Further purification is achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column and a suitable solvent gradient.

-

The fractions containing this compound are identified by monitoring the eluent with a UV detector and are subsequently pooled and concentrated to yield the pure compound.

3.1.4. Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound has been shown to exhibit inhibitory activity against two distinct biological targets: the neurokinin-1 (NK1) receptor and indoleamine 2,3-dioxygenase (IDO).

Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, playing a role in pain transmission, inflammation, and mood disorders. This compound acts as a weak antagonist of this receptor.

The following is a generalized protocol for an in vitro NK1 receptor binding assay, as would have been used to characterize the activity of this compound.

-

Membrane Preparation: Membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO cells).

-

Binding Reaction: The assay is performed in a multi-well plate format. Each well contains:

-

A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P).

-

Varying concentrations of the test compound (this compound).

-

A fixed amount of the NK1 receptor-containing membranes.

-

Assay buffer.

-

-

Incubation: The plate is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

4.1.2. Quantitative Data

| Parameter | Value | Reference |

| NK1 Receptor Binding Inhibition | Weakly active | [1] |

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. Overexpression of IDO is implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy.

The following protocol is based on the methods described for the evaluation of related benzomalvins.

-

Enzyme and Substrate Preparation: Recombinant human IDO enzyme is used. The substrate, L-tryptophan, is prepared in an assay buffer.

-

Assay Reaction: The assay is conducted in a multi-well plate. Each well contains:

-

Recombinant IDO enzyme.

-

Varying concentrations of the test compound (this compound).

-

A cofactor mixture (e.g., methylene blue, ascorbic acid, and catalase).

-

L-tryptophan.

-

-

Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a specified time.

-

Reaction Termination and Product Measurement: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then measured spectrophotometrically or by HPLC.

-

Data Analysis: The IC₅₀ value for IDO inhibition by this compound is calculated from the dose-response curve.

4.2.2. Quantitative Data

| Parameter | Value | Reference |

| IDO Inhibition | This compound is a known IDO inhibitor. Specific IC₅₀ values would be determined via the described assay. | [1] |

Signaling Pathways

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses. This compound, as an antagonist, would block the initiation of this cascade by preventing Substance P from binding to the receptor.

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

IDO Metabolic Pathway

Indoleamine 2,3-dioxygenase is a key enzyme in the kynurenine pathway, which is the major route of tryptophan degradation in mammals. By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO initiates a cascade that leads to the production of several bioactive metabolites and the depletion of local tryptophan concentrations. This process has significant immunomodulatory effects. This compound inhibits the first step of this pathway.

Caption: The IDO Metabolic Pathway and its Inhibition by this compound.

Chemical Synthesis

To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. However, synthetic routes for structurally related compounds, such as Benzomalvin A and Benzomalvin E, have been developed. These syntheses often involve multi-step sequences to construct the complex quinazolino[3,2-a][2][3]benzodiazepine core. The development of a synthetic route to this compound remains an area for future research and would be valuable for further structure-activity relationship studies and the generation of analogues with improved potency and selectivity.

Conclusion

This compound is a naturally occurring benzodiazepine with a unique chemical structure and interesting, albeit modest, biological activities. Its ability to interact with both the NK1 receptor and the IDO enzyme suggests potential, though likely weak, roles in neurotransmission, inflammation, and immunomodulation. The detailed protocols provided in this guide for its isolation and biological characterization serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation, including the development of a total synthesis and the exploration of its structure-activity relationships, is warranted to fully elucidate the therapeutic potential of the benzomalvin scaffold.

References

Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Benzomalvin C, a benzodiazepine alkaloid produced by Penicillium species. This document consolidates key findings and methodologies from scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Benzomalvins are a class of diketopiperazine-based benzodiazepine alkaloids produced by fungi of the Penicillium genus.[1] These compounds have garnered significant interest within the scientific community due to their unique and complex chemical structures, as well as their diverse range of biological activities.[1] Initially identified as substance P inhibitors, subsequent research has revealed their potential as anticancer agents.[1][2] Specifically, this compound, alongside its structural analogs, has been isolated from Penicillium species and characterized for its bioactivity.[3] This guide focuses on the technical aspects of its discovery and isolation, providing detailed protocols and data for further research and development.

Discovery of this compound

Benzomalvins A, B, and C were first reported as new substance P inhibitors isolated from the culture broth of a Penicillium species.[2][3] In the initial screening of microbial broths for neurokinin receptor antagonists, these benzodiazepine compounds were identified as active constituents.[2] More recently, a study on Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in Patagonia, led to the isolation of five benzomalvin derivatives, including this compound.[1] This particular study highlighted the potent cytotoxic activity of these compounds against human cancer cell lines.[1]

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from Penicillium species, synthesized from published experimental procedures.[1][3]

Fungal Strain and Fermentation

-

Producing Organism: Penicillium sp. or Penicillium spathulatum.[1][3]

-

Seed Culture Medium (VM-FP-1 Medium):

-

Glucose: 2.0%

-

Pharmamedia: 1.5%

-

Yeast extract: 0.5%

-

(NH₄)₂SO₄: 0.3%

-

ZnSO₄·7H₂O: 0.003%

-

CaCO₃

-

-

Production Medium:

-

Mannitol: 4.0%

-

Arginine: 0.5%

-

KH₂PO₄: 0.05%

-

MgSO₄·7H₂O: 0.2%

-

Yeast extract: 0.05%

-

Trace elements solution: 0.1% (containing FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%, CuSO₄·5H₂O 0.1%, and CoCl₂·2H₂O 0.1%)

-

-

Fermentation Conditions:

-

A frozen stock of the Penicillium culture is used to inoculate a seed culture in VM-FP-1 medium.

-

The seed culture is incubated to generate a second-stage seed culture.

-

The second-stage seed culture is then used to inoculate the production medium in a non-baffled Fernbach flask.

-

The production fermentation is carried out at 27°C with shaking at 220 rpm for 4-5 days.[3]

-

Alternative for P. spathulatum SF7354: Incubation in potato dextrose broth (PDB) at 15°C for 21 days with agitation at 120 rpm.[1]

-

Extraction of Crude Metabolites

-

The harvested culture broth is centrifuged to separate the mycelial biomass from the supernatant.[3]

-

The mycelial cells are resuspended in distilled water and extracted with an equal volume of ethyl acetate (EtOAc) with vigorous shaking.[3] This process is typically repeated multiple times to ensure exhaustive extraction.[1]

-

The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1][3]

Chromatographic Purification of this compound

-

Initial Fractionation (Medium-Pressure Liquid Chromatography - MPLC):

-

Fine Purification (High-Performance Liquid Chromatography - HPLC):

-

The active fractions from MPLC are further purified by reversed-phase HPLC on a C18 column.[3]

-

A solvent system of 30% H₂O-MeOH can be used to yield the pure benzomalvin compounds.[3]

-

Alternative for P. spathulatum SF7354: A semi-preparative HPLC system with a C18 column and a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed. The gradient is as follows: 5% B for 2 min, then a linear increase to 40% B over 2 min, followed by an increase to 80% B over 22 min, and finally to 100% B.[1]

-

This compound is identified and collected based on its retention time and spectroscopic characteristics. In one study, this compound had a retention time of 17.00 min.[1]

-

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Reference |

| Yield | 4.6 mg (from a scaled-up fermentation) | [3] |

| Molecular Weight (m/z) | 396.15 | [1] |

| IC₅₀ (HCT116 cells) | 0.64 µg/ml | [1] |

| Biological Activity | Weakly active as a substance P inhibitor | [2][3] |

Spectroscopic Data for this compound

The structure of this compound was determined by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis.[2][3]

| Spectroscopic Data | Description |

| ¹H and ¹³C NMR | Detailed spectral data are available in the original publication by Sun et al. (1994).[3] |

| HRFAB-MS | High-Resolution Fast Atom Bombardment Mass Spectrometry is used to determine the exact mass and molecular formula. |

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of Benzomalvins

The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthetase (NRPS) pathway.[4] The core structure is assembled from two molecules of anthranilate and one molecule of N-methyl-phenylalanine.[4]

Caption: Simplified biosynthetic pathway of the Benzomalvin core structure.

Biological Activity and Signaling Pathways

Benzomalvin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, with the most pronounced activity observed in HCT116 cells.[1] Treatment with benzomalvin-containing extracts induces time-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1] Mechanistic studies suggest a p53-dependent mechanism of apoptosis, as evidenced by alterations in PARP and p53 protein levels upon treatment.[1][5] While this compound itself was found to be only weakly active as a substance P inhibitor, its anticancer properties, likely acting through apoptosis-associated mechanisms, make it a promising candidate for further investigation in drug development.[2][5]

Conclusion

This compound, a metabolite of Penicillium species, represents a class of natural products with significant therapeutic potential. The detailed protocols for its isolation and the comprehensive data presented in this guide offer a solid foundation for researchers to further explore its chemical synthesis, derivatization, and full spectrum of biological activities. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. Continued investigation into this compound and its derivatives is warranted to unlock their full potential in the development of new pharmaceuticals.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzomalvin C Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzomalvin C, a benzodiazepine alkaloid, with a focus on the fungal strains responsible for its production. This document details the producing organisms, biosynthetic pathways, regulatory mechanisms, and methodologies for fermentation, isolation, and analysis.

Introduction to this compound

Benzomalvins are a series of fungal secondary metabolites belonging to the benzodiazepine class of compounds. First identified as substance P inhibitors, they have since garnered interest for their potential therapeutic applications, including anticancer activities.[1][2] this compound, specifically, is a derivative within this family, produced by select filamentous fungi. Understanding the biology of the producing strains and the methodologies for its production is critical for harnessing its therapeutic potential.

This compound Producing Fungal Strains

Several species within the genus Penicillium have been identified as producers of benzomalvins. The primary strains confirmed to produce this compound are:

-

Penicillium spathulatum SF7354: Isolated from the extremophilic plant Azorella monantha in Patagonia, this strain produces a range of benzomalvin derivatives, including this compound.[3][4] In extracts from this strain, this compound was found to be the most abundant of the benzomalvin derivatives, constituting 50% of the total content.[5]

-

Penicillium sp. SC67: This strain was the source from which Benzomalvins A, B, and C were first isolated and structurally elucidated.[1][6]

While not explicitly confirmed to produce this compound, related fungal strains and species of interest include:

-

Aspergillus terreus ATCC 20542: The biosynthetic gene cluster for Benzomalvin A/D was discovered in this strain.[2] Given the shared biosynthetic pathway, it is plausible that this strain may produce this compound as a minor product or could be genetically engineered to do so.

-

Penicillium buchwaldii: This species, belonging to the Penicillium section Brevicompacta, is known to produce Benzomalvin A and D.[7] This suggests that other species within this section could be potential sources of novel benzomalvin derivatives.

Quantitative Data on this compound Production and Activity

Quantitative data on the production of this compound is limited in publicly available literature. However, the following data provides an estimation of yield and biological activity.

| Parameter | Fungal Strain | Value | Notes |

| Estimated Volumetric Yield | Penicillium sp. SC67 | ~9.2 mg/L | Calculated from the reported isolated mass of 4.6 mg from a 500 mL fermentation. |

| Relative Abundance | Penicillium spathulatum SF7354 | 50% of total benzomalvins | This compound is the most abundant derivative in the extract of this strain.[5] |

| Cytotoxic Activity (IC50) | Penicillium spathulatum SF7354 | 0.64 µg/mL | Measured against HCT116 human cancer cells.[5] |

Biosynthesis and Regulatory Pathways

The biosynthesis of benzomalvins proceeds via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster, identified in Aspergillus terreus, consists of two NRPS genes (benY and benZ) and a methyltransferase gene (benX).[2]

Benzomalvin Biosynthetic Pathway

The proposed biosynthetic pathway for the benzomalvin core structure involves the condensation of anthranilate and N-methyl-phenylalanine precursors.[1][2]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Benzomalvin Production

The production of secondary metabolites like benzomalvins in Penicillium is tightly regulated by a complex network of signaling pathways in response to environmental cues.

Caption: General regulatory pathway for secondary metabolism in Penicillium.

Experimental Protocols

Fungal Strain Isolation and Identification Workflow

The following workflow outlines the general procedure for isolating and identifying benzomalvin-producing fungi from environmental samples.

Caption: Workflow for isolation and identification of producing fungi.

Fermentation Protocol for Benzomalvin Production

This protocol is adapted from the fermentation of Penicillium sp. SC67.[6]

5.2.1 Seed Culture Medium (VM-FP-1)

-

Glucose: 2.0%

-

Pharmamedia: 1.5%

-

Yeast Extract: 0.5%

-

(NH₄)₂SO₄: 0.3%

-

ZnSO₄·7H₂O: 0.003%

-

CaCO₃: 0.2%

5.2.2 Production Medium

-

Mannitol: 4.0%

-

Arginine: 0.5%

-

KH₂PO₄: 0.05%

-

MgSO₄·7H₂O: 0.2%

-

Yeast Extract: 0.05%

-

Trace Elements Solution: 0.1% (containing 0.1% each of FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, CuSO₄·5H₂O, and CoCl₂·2H₂O)

5.2.3 Fermentation Conditions

-

Inoculate a seed flask containing VM-FP-1 medium with a spore suspension.

-

Incubate at 27°C with agitation (220 rpm) for 2 days.

-

Transfer the seed culture to the production medium.

-

Incubate the production culture at 27°C with agitation (220 rpm) for 4-5 days.

Isolation and Purification Protocol

This protocol is a composite based on methods used for Penicillium sp. SC67 and P. spathulatum SF7354.[3][6]

-

Harvesting: Centrifuge the fermentation broth to separate the mycelial mass from the supernatant. The majority of benzomalvins are typically found in the cell mass.[6]

-

Extraction: Extract the mycelial mass multiple times with an equal volume of ethyl acetate with agitation.

-

Concentration: Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Fractionation (MPLC): Fractionate the crude extract using Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column with a hexane-ethyl acetate gradient.

-

Purification (HPLC): Purify the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water-acetonitrile gradient containing 0.1% formic acid.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of this compound. A C18 column with a water/acetonitrile gradient is typically employed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used for the structural elucidation of this compound.

Conclusion

This compound is a promising secondary metabolite produced by specific strains of Penicillium. This guide provides a foundational understanding of the producing organisms, biosynthetic and regulatory pathways, and detailed experimental protocols for its production and analysis. Further research into fermentation optimization and genetic engineering of the producing strains could lead to increased yields and facilitate the development of this compound as a therapeutic agent.

References

- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp PMID: 7518818 | MCE [medchemexpress.cn]

- 6. Two new Penicillium species Penicillium buchwaldii and Penicillium spathulatum, producing the anticancer compound asperphenamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Spectroscopic Data of Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzomalvin C, a benzodiazepine alkaloid isolated from Penicillium species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with detailed experimental protocols for its isolation and characterization.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₄H₁₇N₃O₃.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Technique | Reference |

| HRFAB-MS | 396.1348 [M+H]⁺ | 396.1348 | Fast Atom Bombardment | |

| UPLC-MS/MS (ESI+) | 396.15 [M+H]⁺ | Not specified | Electrospray Ionization |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide the structural framework of this compound. The data presented below was acquired in CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 8.20 | dd | 8.0, 1.5 |

| 2-H | 7.62 | ddd | 8.0, 8.0, 1.5 |

| 3-H | 7.37 | ddd | 8.0, 8.0, 1.0 |

| 4-H | 7.82 | dd | 8.0, 1.0 |

| 8-H | 7.58 | dd | 8.0, 1.5 |

| 9-H | 7.30 | ddd | 8.0, 8.0, 1.5 |

| 10-H | 7.41 | ddd | 8.0, 8.0, 1.5 |

| 11-H | 7.08 | dd | 8.0, 1.5 |

| 15-H | 7.45 | m | |

| 16-H | 7.45 | m | |

| 17-H | 7.45 | m | |

| 19-H | 4.38 | d | 3.0 |

| 20-H | 3.65 | d | 3.0 |

| N-Me | 3.42 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 128.5 |

| 2 | 133.0 |

| 3 | 125.0 |

| 4 | 129.5 |

| 4a | 138.8 |

| 5a | 120.2 |

| 6 | 163.2 |

| 8 | 123.3 |

| 9 | 129.2 |

| 10 | 124.6 |

| 11 | 115.8 |

| 11a | 140.2 |

| 12a | 132.2 |

| 13 | 164.8 |

| 14a | 132.8 |

| 15 | 128.8 |

| 16 | 129.8 |

| 17 | 126.5 |

| 19 | 60.8 |

| 20 | 58.0 |

| N-Me | 32.5 |

Experimental Protocols

Isolation of this compound

-

**Fermentation and

The Biological Activity of Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzomalvin C, a diketopiperazine-based benzodiazepine alkaloid isolated from Penicillium species, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth overview of the cytotoxic and pro-apoptotic effects of this compound, with a focus on its activity against the human colorectal carcinoma cell line HCT116. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways involved.

Quantitative Biological Activity Data

The primary biological activity of this compound that has been quantitatively characterized is its cytotoxicity against cancer cell lines. The following table summarizes the available data.

| Compound | Cell Line | Assay | Metric | Value | Reference |

| This compound | HCT116 | MTT Assay | IC50 | 0.64 µg/mL | [1] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, the process of programmed cell death. The underlying mechanism involves the activation of the intrinsic (or mitochondrial) apoptotic pathway in a p53-dependent manner.

Signaling Pathway

Treatment of HCT116 cells with benzomalvins leads to an increase in the protein levels of the tumor suppressor p53.[1][2] This is a critical upstream event that initiates a cascade of downstream signaling. Activated p53 is known to directly activate pro-apoptotic proteins such as BAX. The upregulation of BAX and Caspase-9, a key initiator caspase in the intrinsic pathway, has been observed following treatment with benzomalvin-containing extracts.[1] This suggests a signaling cascade where this compound induces p53, which in turn activates BAX, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of Caspase-9 and the downstream executioner caspases, ultimately leading to apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on HCT116 cells.

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50) for the specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the levels of specific proteins involved in the apoptotic pathway.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-BAX, anti-Caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat HCT116 cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to normalize protein levels.

Summary and Future Directions

This compound is a potent cytotoxic agent against HCT116 human colorectal cancer cells, with an IC50 value in the sub-micromolar range. Its mechanism of action is centered on the induction of the p53-mediated intrinsic apoptotic pathway, involving key pro-apoptotic proteins such as BAX and Caspase-9. The detailed protocols provided herein offer a framework for the further investigation of this compound and its analogs.

Future research should focus on a more detailed characterization of the upstream events leading to p53 activation, the potential involvement of other signaling pathways, and in vivo efficacy studies. A comprehensive understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

Potential Therapeutic Targets of Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a class of fungal secondary metabolites, specifically benzodiazepine alkaloids, that have garnered scientific interest for their diverse biological activities. Initially identified as inhibitors of the substance P receptor NK1, recent studies have highlighted their potential as anticancer agents.[1][2][3][4] This technical guide provides an in-depth overview of the potential therapeutic targets of Benzomalvin C and its derivatives, focusing on their anticancer properties. It consolidates findings on their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and workflows.

Therapeutic Targets and Mechanism of Action

The primary therapeutic potential of benzomalvin derivatives, including this compound, lies in their anticancer activity, particularly against colon cancer cell lines such as HCT116.[5][6] The mechanism of action is multifactorial, primarily centered on the induction of programmed cell death (apoptosis) and disruption of the cell cycle.[5][6]

Induction of p53-Dependent Apoptosis

Benzomalvin derivatives activate the intrinsic, mitochondria-mediated apoptotic pathway in a p53-dependent manner.[5][6] Treatment with these compounds leads to an accumulation of the p53 tumor suppressor protein. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like BAX.[1][5] BAX, in turn, promotes the release of cytochrome c from the mitochondria, which activates caspase-9, the initiator caspase in this pathway.[1] Subsequently, caspase-9 activates executioner caspases (caspase-3, -6, and -7), leading to the cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[1][6]

Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, benzomalvins cause cell cycle arrest at the G0/G1 phase.[5][6] This is also linked to the activation of p53, which transcriptionally activates the cyclin-dependent kinase inhibitor p21.[5] p21 inhibits the activity of cyclin-CDK complexes that are necessary for the G1/S transition, thereby halting cell cycle progression and preventing cell proliferation.[5]

Modulation of Autophagy and Inflammatory Pathways

Studies on extracts containing benzomalvin derivatives have also indicated a partial activation of autophagy, as evidenced by an increase in LC3 gene expression.[5] Furthermore, a moderate inflammatory response is triggered, with elevated levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor (TNF).[5] This suggests a complex cellular response to benzomalvin treatment that extends beyond apoptosis and cell cycle arrest.

Quantitative Data

The cytotoxic effects of a crude extract from Penicillium spathulatum SF7354, containing a mixture of benzomalvin derivatives (A-E), have been evaluated against various cancer cell lines. The most significant activity was observed in the HCT116 colon cancer cell line.

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| HCT116 | 24h | ~15 |

| HCT116 | 48h | ~10 |

| HCT116 | 72h | <10 |

| Data is estimated from graphical representations in the cited literature and pertains to a crude extract containing a mixture of benzomalvin derivatives. |

Signaling Pathways and Experimental Workflows

p53-Mediated Apoptotic Pathway

Caption: p53-mediated apoptosis and cell cycle arrest induced by this compound.

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer effects of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the therapeutic potential of benzomalvin derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (or a derivative mixture) and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

-

Cell Treatment: Treat HCT116 cells with this compound for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[10][11][12]

-

Cell Treatment and Harvesting: Treat HCT116 cells with this compound, then harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.[13][14][15]

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against target proteins (e.g., p53, PARP, BAX, Caspase-9, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound and its related compounds present promising avenues for anticancer drug development, primarily targeting the p53-mediated apoptotic pathway and inducing cell cycle arrest in colon cancer cells. The data suggests a multi-pronged mechanism of action that warrants further investigation. Future research should focus on:

-

Determining the specific IC50 values for purified this compound to assess its individual potency.

-

In-vivo studies to evaluate the efficacy and safety of benzomalvin derivatives in animal models.

-

Further exploration of the roles of autophagy and inflammation in the cellular response to these compounds.

-

Structure-activity relationship (SAR) studies to optimize the anticancer activity and pharmacological properties of the benzomalvin scaffold.

This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound. The detailed protocols and pathway visualizations serve as a practical resource for designing and interpreting experiments in this promising area of cancer research.

References

- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. p53-mediated apoptosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Early In Vitro Studies on Benzomalvin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies on Benzomalvin C, a diketopiperazine-based benzodiazepine alkaloid produced by Penicillium species. The document focuses on its cytotoxic activities, the underlying signaling pathways, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The primary biological activity of this compound identified in early studies is its cytotoxicity against human colon carcinoma cells. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HCT116 | MTT | IC50 | 0.64 µg/mL | [1] |

Table 2: Comparative Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells

| Compound | IC50 (µg/mL) |

| Benzomalvin A | 1.16 |

| Benzomalvin B | 1.88 |

| This compound | 0.64 |

| Benzomalvin D | 1.07 |

| Benzomalvin E | 0.29 |

Data from reference[1]

Table 3: Substance P (Neurokinin NK1 Receptor) Inhibition

| Compound | Receptor | Endpoint | Value | Activity | Reference |

| Benzomalvin A | Guinea Pig NK1 | Ki | 12 µM | Inhibitor | |

| Benzomalvin A | Rat NK1 | Ki | 42 µM | Inhibitor | |

| Benzomalvin A | Human NK1 | Ki | 43 µM | Inhibitor | |

| This compound | Not Specified | - | - | Weakly Active |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of HCT116 cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[1]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on programmed cell death (apoptosis) and cell cycle progression.

Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest in HCT116 cells.

Principle:

-

Apoptosis: Annexin V, a protein with a high affinity for phosphatidylserine, is used in conjunction with a vital dye like propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle: PI is used to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HCT116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: HCT116 cells are treated with this compound at various concentrations for different time points.

-

Cell Harvesting: Cells are harvested, washed with PBS, and pelleted by centrifugation.

-

Staining for Apoptosis:

-

Resuspend the cell pellet in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Staining for Cell Cycle:

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in PI/RNase staining buffer.

-

Incubate in the dark.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is processed using appropriate software to quantify the percentage of cells in different apoptotic states or cell cycle phases.

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Objective: To determine the effect of this compound on the expression of p53 and the cleavage of PARP in HCT116 cells.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the target proteins.

Materials:

-

HCT116 cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-PARP, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treated cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against p53 and PARP, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The expression of a housekeeping protein (e.g., actin) is used as a loading control.

Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.

References

Methodological & Application

Application Note: Quantification of Benzomalvin C using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Benzomalvin C in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a member of the benzomalvin family, a group of fungal benzodiazepine metabolites that have garnered interest for their biological activities, including substance P inhibition.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including fermentation process optimization, purification tracking, and pharmacological studies. This application note outlines a robust RP-HPLC method for the determination of this compound. While specific validated quantitative methods for this compound are not widely published, this protocol is based on established analytical techniques for related benzomalvin derivatives and similar small molecules.[2][3]

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method described for related compounds utilized a C18 column.[2][3]

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Standard: Purified this compound reference standard.

Chromatographic Conditions

The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% to 100% B over 10 minutes, hold at 100% B for 2.5 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2 minutes.[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[2] |

| Injection Volume | 10 µL |

| Detection Wavelength | An optimal wavelength of 320 nm is suggested for similar compounds.[4] A UV scan of this compound is recommended to determine the wavelength of maximum absorbance. |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Samples containing this compound should be dissolved in the mobile phase, centrifuged, and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time (Approx.) | 6 - 8 minutes (highly dependent on system) |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound using this HPLC method is depicted below.

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid offers good chromatographic separation. Researchers should perform a full method validation to ensure the accuracy, precision, and robustness of this method for their specific application and instrumentation.

References

- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Benzomalvin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used for the characterization of Benzomalvin C, a benzodiazepine natural product isolated from Penicillium sp. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for the structural elucidation and verification of this compound.

Introduction to this compound

This compound is a member of the benzomalvin family of fungal metabolites. These compounds are of interest due to their unique chemical structures and biological activities. Benzomalvin A, for instance, has shown inhibitory activity against the substance P receptor NK1. This compound, while less biologically active in initial screens, remains a significant subject for analytical characterization to understand its structure-activity relationships and biosynthetic pathways. Its chemical formula is C₂₄H₁₇N₃O₃.

Mass Spectrometry Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For this compound, this method confirms its molecular formula.

Quantitative Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value | Method |

| Molecular Formula | C₂₄H₁₈N₃O₃ | - | HR-FAB-MS |

| [M+H]⁺ | 396.1348 | 396.1348 | HR-FAB-MS |

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) mass spectrometer, is utilized.

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol).

-

Mix the sample solution with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

-

Introduce the probe into the ion source of the mass spectrometer.

-

Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon or argon).

-

Acquire the mass spectrum in the positive ion mode, scanning a relevant mass range (e.g., m/z 100-1000).

-

Calibrate the instrument using a known reference standard to ensure high mass accuracy.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.[1] The data was acquired in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C NMR.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 2 | 165.6 | - |

| 4 | 162.7 | - |

| 4a | 116.0 | - |

| 5 | 127.4 | 8.20, dd, 8.0, 1.2 |

| 6 | 126.9 | 7.35, dt, 8.0, 1.2 |

| 7 | 134.1 | 7.70, dt, 8.0, 1.5 |

| 8 | 120.4 | 8.28, dd, 8.0, 1.5 |

| 8a | 139.7 | - |

| 10 | 160.7 | - |

| 11a | 145.9 | - |

| 12 | 128.2 | 7.55, d, 8.1 |

| 13 | 125.1 | 7.18, t, 8.1 |

| 14 | 132.3 | 7.50, t, 8.1 |

| 15 | 115.3 | 8.44, d, 8.1 |

| 15a | 138.1 | - |

| 17 | 66.8 | 4.80, s |

| 18 | 65.4 | - |

| 19 | 132.8 | - |

| 20/24 | 126.8 | 7.25, m |

| 21/23 | 128.8 | 7.25, m |

| 22 | 128.9 | 7.25, m |

| N-Me | 33.3 | 3.65, s |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve approximately 1-5 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if necessary for referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

-

These experiments are run using standard pulse programs provided by the spectrometer manufacturer, with parameters optimized for the specific sample and spectrometer.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR and mass spectrometry.

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzomalvin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzomalvin C is a fungal metabolite that has demonstrated potential as an anticancer agent. Studies have shown that it exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest in a p53-dependent manner.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). Additionally, it outlines the known signaling pathway of this compound-induced cell death.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇N₃O₃ | [2][3] |

| Molecular Weight | 395.4 g/mol | [2][3] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][4] |

| CAS Number | 157047-98-8 | [2] |

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound against the HCT116 human colon cancer cell line.

| Compound | Cell Line | Assay | IC₅₀ Value (µg/mL) | Incubation Time (hours) | Source |

| This compound | HCT116 | MTT | 0.64 | 24, 48, 72 | [1] |

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of this compound is depicted below.

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HCT116 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.[10][11]

Materials:

-

This compound

-

DMSO

-

HCT116 cells

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well clear flat-bottom plates

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.[12]

-

Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.

-

SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[13]

-

Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[14]

Materials:

-

This compound

-

DMSO

-

HCT116 cells

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well clear flat-bottom plates

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[16][17]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

-

Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value.

-

Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cell cycle arrest through a p53-dependent pathway. Upon cellular stress induced by this compound, p53 is activated and transcriptionally upregulates target genes that control cell fate.

Caption: p53-mediated signaling pathway of this compound-induced apoptosis and G0/G1 cell cycle arrest.

Pathway Description: Activated p53 can initiate the intrinsic apoptotic pathway by transcriptionally activating pro-apoptotic members of the Bcl-2 family, such as Bax.[18][19] Bax then translocates to the mitochondria, leading to the release of cytochrome c into the cytosol.[18] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[18] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.[18]

Simultaneously, p53 can induce cell cycle arrest by transcriptionally activating the cyclin-dependent kinase inhibitor p21.[20][21] p21 inhibits the activity of cyclin-CDK complexes, such as CDK2/Cyclin E, which are essential for the G1 to S phase transition, thereby causing an arrest in the G0/G1 phase of the cell cycle.[22] This arrest allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 157047-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cellbiologics.com [cellbiologics.com]

- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. us.pronuvia.com [us.pronuvia.com]

- 20. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Benzomalvin C using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a fungal metabolite that has demonstrated potential as an anticancer agent. It belongs to the benzomalvin family of compounds, which are known to exhibit various biological activities. Understanding the cytotoxic effects of this compound is crucial for its development as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Mechanism of Action: p53-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. Upon activation, p53 can transcriptionally activate pro-apoptotic genes, including BAX (Bcl-2-associated X protein). BAX, a member of the Bcl-2 family, promotes apoptosis by increasing the permeability of the mitochondrial outer membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which in turn activates Caspase-9, an initiator caspase. Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Caption: p53-mediated apoptotic pathway induced by this compound.

Data Presentation